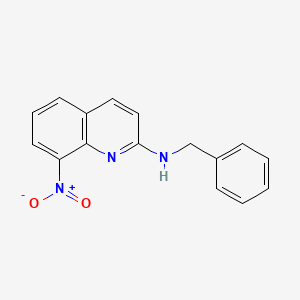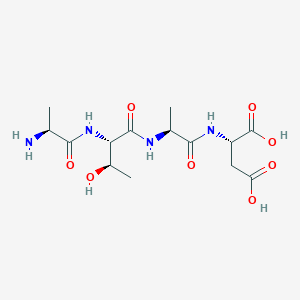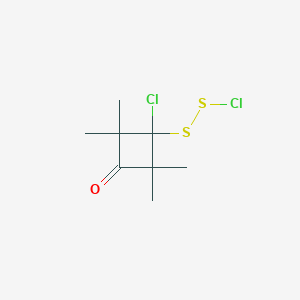![molecular formula C18H29N3O B15167333 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one CAS No. 627523-66-4](/img/structure/B15167333.png)
1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one is a complex organic compound with a molecular formula of C18H29N3O This compound is characterized by its pyrrolidin-2-one core structure, which is substituted with a phenylpropylamino group and an ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidin-2-one with 3-phenylpropylamine and ethylenediamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
Comparison: Compared to similar compounds, 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
627523-66-4 |
|---|---|
Molekularformel |
C18H29N3O |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-[3-[2-(3-phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H29N3O/c22-18-10-5-15-21(18)16-6-12-20-14-13-19-11-4-9-17-7-2-1-3-8-17/h1-3,7-8,19-20H,4-6,9-16H2 |
InChI-Schlüssel |
GFJALGGBTVWNMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCNCCNCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)

![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)




![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
